molecular formula C11H10BNO3 B595199 (6-Phenoxypyridin-3-yl)boronic acid CAS No. 1270921-80-6

(6-Phenoxypyridin-3-yl)boronic acid

Cat. No.: B595199
CAS No.: 1270921-80-6
M. Wt: 215.015
InChI Key: BVSDPMDHUFPPMM-UHFFFAOYSA-N
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Description

“(6-Phenoxypyridin-3-yl)boronic acid” is a chemical compound with the molecular formula C11H10BNO2 . It is a type of boronic acid, which are compounds that are known for their versatile and robust functionalities . Boronic acids have been widely integrated with various compounds with the goal of discovering ligands with novel biological activities .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a boronic acid group attached to a phenoxypyridinyl group . The molecular weight of this compound is 199.02 .


Chemical Reactions Analysis

Boronic acids, including “this compound”, are known for their ability to form reversible covalent interactions with diols and strong Lewis bases . This property allows them to be used in various sensing applications and as reversible covalent warheads for medicinal and biological applications .

Scientific Research Applications

Synthesis and Chemical Properties

  • Suzuki Cross-Coupling Reactions : (6-Phenoxypyridin-3-yl)boronic acid has been utilized in Suzuki cross-coupling reactions. This process is a pivotal strategy for creating diverse pyridine libraries, offering new avenues in synthetic organic chemistry (Bouillon et al., 2003).

Biomedical Applications

  • Enrichment of Polyphenols : This compound has been used in the development of magnetic nanoparticles functionalized with boronic acid. These nanoparticles efficiently capture cis-diol-containing polyphenols under neutral conditions, which is significant for content detection in real samples like fruit juice and tea (Zhang, Qing, & Xu, 2022).

  • Carbohydrate-Binding Applications : Boronic acids, including this compound derivatives, show promise in carbohydrate binding. They can complex model glycopyranosides under physiologically relevant conditions, making them useful in the design of oligomeric receptors and sensors for cell-surface glycoconjugates (Dowlut & Hall, 2006).

Sensing Applications

  • Fluorescent Chemosensors : Boronic acid derivatives, including this compound, have been used in developing fluorescent chemosensors for various biological and chemical entities. These sensors are used for detecting carbohydrates, dopamine, fluoride, copper ion, mercury ion, and hydrogen peroxide (Huang et al., 2012).

  • Aza-Michael Additions : These compounds have been utilized in boronic acid catalysis, particularly in aza-Michael additions to quinone imine ketals. This reaction contributes to the synthesis of densely functionalized cyclohexanes, showcasing the versatility of boronic acids in organic chemistry (Hashimoto, Gálvez, & Maruoka, 2015).

  • Fluorescence Quenching Studies : Studies on fluorescence quenching properties of boronic acid derivatives, including this compound, provide insights that can be applied in sensor design, particularly in understanding the static quenching mechanism in different solvent systems (Melavanki, 2018).

Future Directions

The use of boronic acids in medicinal chemistry and other applications is a growing field of research . The introduction of boronic acids into various compounds provides an alternative strategy for developing novel drugs and other bioactive compounds . Therefore, the future directions for “(6-Phenoxypyridin-3-yl)boronic acid” and other boronic acids may involve further exploration of their potential uses in drug discovery and other applications.

Mechanism of Action

Target of Action

The primary target of (6-Phenoxypyridin-3-yl)boronic acid is the formation of carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The slow release rate of the active boronic acid allows it to stay in low concentration, which leads to a favorable partitioning between cross-coupling and oxidative homo-coupling .

Pharmacokinetics

The compound is reported to have high gi absorption . Its skin permeation is low, with a Log Kp of -6.46 cm/s .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds . The low concentration of boronic acid also reduces the absolute rate of protodeboronation, which is highly useful for the coupling of unstable substrates .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of a palladium catalyst and the pH of the reaction environment . The reaction conditions are exceptionally mild and functional group tolerant .

Properties

IUPAC Name

(6-phenoxypyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BNO3/c14-12(15)9-6-7-11(13-8-9)16-10-4-2-1-3-5-10/h1-8,14-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVSDPMDHUFPPMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)OC2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50727972
Record name (6-Phenoxypyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50727972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1270921-80-6
Record name (6-Phenoxypyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50727972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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